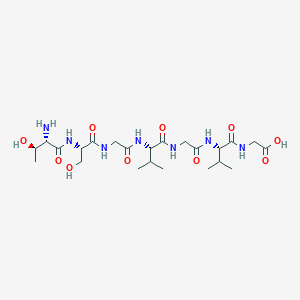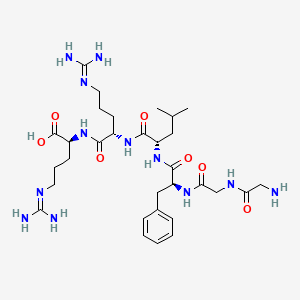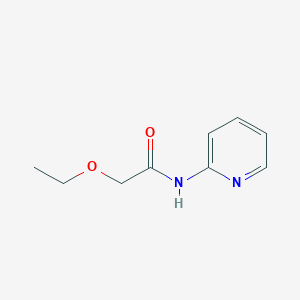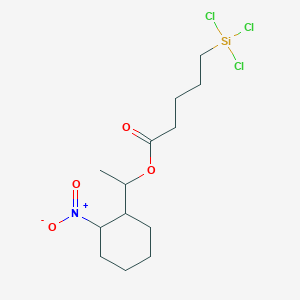
2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by the introduction of the oxazole and methylthio groups under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and stringent quality control measures ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the oxazole ring.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its use in drug development for treating various diseases.
Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dichloro-5-(5-methyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine
- 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(ethylthio)pyridine
- 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)quinoline
Uniqueness
Compared to similar compounds, 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine may exhibit unique chemical reactivity and biological activity due to the specific arrangement of its functional groups
Propiedades
Número CAS |
898228-71-2 |
|---|---|
Fórmula molecular |
C11H10Cl2N2OS |
Peso molecular |
289.2 g/mol |
Nombre IUPAC |
2-(5,6-dichloro-4-methylsulfanylpyridin-3-yl)-5-ethyl-1,3-oxazole |
InChI |
InChI=1S/C11H10Cl2N2OS/c1-3-6-4-15-11(16-6)7-5-14-10(13)8(12)9(7)17-2/h4-5H,3H2,1-2H3 |
Clave InChI |
MXVNHKAAAFWOGS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(O1)C2=CN=C(C(=C2SC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one](/img/structure/B12594268.png)







![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)

![Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B12594322.png)



